molecular formula C20H11BrClN3O4 B15017118 2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol

Cat. No.: B15017118
M. Wt: 472.7 g/mol
InChI Key: LUYXZMTVAHQIRM-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a chlorophenyl group, a benzoxazole ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the condensation of 2-bromo-4-nitrophenol with 2-(4-chlorophenyl)-1,3-benzoxazole-6-carbaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzoxazole ring and nitrophenol moiety are crucial for its binding affinity and specificity. Pathways involved may include oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H11BrClN3O4

Molecular Weight

472.7 g/mol

IUPAC Name

2-bromo-6-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H11BrClN3O4/c21-16-9-15(25(27)28)7-12(19(16)26)10-23-14-5-6-17-18(8-14)29-20(24-17)11-1-3-13(22)4-2-11/h1-10,26H

InChI Key

LUYXZMTVAHQIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)Cl

Origin of Product

United States

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